molecular formula C8H7BrN2 B2914373 5-Bromo-2-methylpyrazolo[1,5-a]pyridine CAS No. 1367948-91-1

5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2914373
CAS No.: 1367948-91-1
M. Wt: 211.062
InChI Key: DZEGOCJHDNLGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 2-position. It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolo[1,5-a]pyridine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-2-methylpyrazolo[1,5-a]pyridazine: Another similar compound with a pyridazine ring.

Uniqueness

5-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure allows for diverse chemical modifications and the exploration of various biological activities .

Properties

IUPAC Name

5-bromo-2-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEGOCJHDNLGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367948-91-1
Record name 5-bromo-2-methylpyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.